molecular formula C8H14O2 B084040 3-Methylcyclohexanecarboxylic acid CAS No. 13293-59-9

3-Methylcyclohexanecarboxylic acid

Cat. No. B084040
CAS RN: 13293-59-9
M. Wt: 142.2 g/mol
InChI Key: CIFSKZDQGRCLBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives, including 3-Methylcyclohexanecarboxylic acid, often involves reactions such as bromination, epoxydation, and ring-opening reactions. For example, Bellucci et al. (1972) described the bromination of 3-cyclohexene-1-carboxylic acid and its derivatives, highlighting the stereochemical outcomes of such reactions (Bellucci, Marioni, & Marsili, 1972).

Molecular Structure Analysis

Studies on the molecular structure of cyclohexane derivatives often focus on X-ray crystallography and spectroscopic methods to elucidate their configuration. Avenoza et al. (1999) achieved the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, confirming their stereochemistry through X-ray structure determination (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999).

Chemical Reactions and Properties

The reactivity of 3-Methylcyclohexanecarboxylic acid derivatives with other compounds has been a subject of research. For instance, Marandi (2018) investigated the three-component condensation reaction involving cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid, leading to the synthesis of various cyclohexane-based compounds with potential applications in medicinal and biological sciences (Marandi, 2018).

Physical Properties Analysis

The physical properties of cyclohexane derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties are often determined through experimental studies and are essential for the compound's handling and use in various chemical reactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the versatility of 3-Methylcyclohexanecarboxylic acid in synthetic chemistry. Studies like those by Kirillov et al. (2013) provide insights into the reactions of methyl 1-bromocyclohexylcarboxylate with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids, shedding light on the compound's reactivity and potential applications in organic synthesis (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2013).

Scientific Research Applications

  • Organic Synthesis

    • Carboxylic acids are widely used in organic synthesis . They can be used for obtaining small molecules, macromolecules, synthetic or natural polymers .
  • Nanotechnology

    • Carboxylic acids can be used for modifying the surface of metallic nanoparticles .
  • Polymers

    • Carboxylic acids can be used for modifying the surface of nanostructures such as carbon nanotubes and graphene .
  • Quantitative Determination of Naphthenic Acids

    • 3-Methylcyclohexanecarboxylic acid has been used as a model naphthenic acid for quantitative determination of naphthenic acids in water by liquid chromatography-accurate mass time-of-flight mass spectrometry .
  • Synthesis of Substituted Cyclohexyl Carbonyl Chlorides

    • 3-Methylcyclohexanecarboxylic acid has been used in the synthesis of substituted cyclohexyl carbonyl chlorides .
  • Precursor to Nylon-6

    • Cyclohexanecarboxylic acid, a related compound, is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid .
  • Quantitative Determination of Naphthenic Acids

    • 3-Methylcyclohexanecarboxylic acid has been used as a model naphthenic acid for quantitative determination of naphthenic acids in water by liquid chromatography-accurate mass time-of-flight mass spectrometry .
  • Synthesis of Substituted Cyclohexyl Carbonyl Chlorides

    • 3-Methylcyclohexanecarboxylic acid has been used in the synthesis of substituted cyclohexyl carbonyl chlorides .
  • Precursor to Nylon-6

    • Cyclohexanecarboxylic acid, a related compound, is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid . It’s possible that 3-Methylcyclohexanecarboxylic acid could be used in a similar way, but this would need to be confirmed by further research.
  • Organic Synthesis

    • Carboxylic acids are widely used in organic synthesis . They can be used for obtaining small molecules, macromolecules, synthetic or natural polymers . 3-Methylcyclohexanecarboxylic acid, being a carboxylic acid, could potentially be used in similar applications.
  • Nanotechnology

    • Carboxylic acids can be used for modifying the surface of metallic nanoparticles . Given its structure, 3-Methylcyclohexanecarboxylic acid could potentially be used in similar applications.
  • Polymers

    • Carboxylic acids can be used for modifying the surface of nanostructures such as carbon nanotubes and graphene . 3-Methylcyclohexanecarboxylic acid could potentially be used in similar applications.

Safety And Hazards

3-Methylcyclohexanecarboxylic acid is classified as non-combustible . The flash point is 110.7 °C . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water .

properties

IUPAC Name

3-methylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFSKZDQGRCLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901210
Record name NoName_294
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcyclohexanecarboxylic acid

CAS RN

13293-59-9
Record name 3-Methylcyclohexanecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohexanecarboxylic acid
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Record name 3-methylcyclohexanecarboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of m-toluic acid (13.6 g, 0.1 mole) in acetic acid was added platinum oxide (0.1 g) under nitrogen. The mixture was hydrogenated in a Parr shaker at 35 psi. Upon completion, the catalyst was removed by filtration and the filtrate was concentrated to dryness to give 12 g of the title compound. The NMR spectrum showed absorption at 0.84 (d, 3H), 0.90 (d, 3H), 0.99-1.13 (m, 1H), 2.21-1.46 (m, 3H), 1.54-1.65 (m, 3H), 1.70-1.98 (m, 2H) and 1.23-2.41 (m, 1H).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
DS Noyce, RJ Nagle - Journal of the American Chemical Society, 1953 - ACS Publications
… One pure isomer of 3-methylcyclohexanecarboxylic acid has been converted by a series of reactions which retain configuration to cis-1,3-dimethylcyclohexane and to cis-Z-…
Number of citations: 11 pubs.acs.org
HL Goering, FH McCarron - Journal of the American Chemical …, 1958 - ACS Publications
… , and bromides gives 3-methylcyclohexanecarboxylic acid with predominant retention of … converted to 3methylcyclohexanecarboxylic acid by carbonation of the Grignard reagents9 …
Number of citations: 30 pubs.acs.org
RJW Cremlyn - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Thus the purified Bucherer hydantoin, on alkaline hydrolysis, yielded the l-amino-tram-3-methylcyclohexanecarboxylic acid,* cis refers to the relation of the alkyl group to the 4-carbonyl …
Number of citations: 11 pubs.rsc.org
S ISODA - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
… (9) were synthesized from 4-cyano-o-toluic acid (2) or cis or trans 2-methyl-4-oxocyclohexanecarboxylic acid (5), and the isomers of 4-aminomethyl-3-methylcyclohexanecarboxylic acid …
Number of citations: 7 www.jstage.jst.go.jp
LH Darling, AK Macbeth, JA Mills - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… On this basis the cis-configuration should be assigned to the (&)-3methylcyclohexanecarboxylic acid now described, as it has a much lower density than that of any of the mixtures of the …
Number of citations: 4 pubs.rsc.org
JFJ Dippy, SRC Hughes, JW Laxton - Journal of the Chemical Society …, 1954 - pubs.rsc.org
The thermodynamic dissociation constants of the seven monomethylcyclohexanecarboxylic acids in water at 25" have been determined, together with those of cyclohexanecarboxylic …
Number of citations: 25 pubs.rsc.org
EN Marvell, H Sexton - The Journal of Organic Chemistry, 1964 - ACS Publications
… The silver salt of 3-methylcyclohexanecarboxylic acid was allowed to react with bromine according to the procedure described under I. The bromide, bp 56 (10 mm.), 2 1.4844, was …
Number of citations: 11 pubs.acs.org
HC Brimelow, HC Carrington, CH Vasey… - Journal of the Chemical …, 1962 - pubs.rsc.org
… a-form of 1-amino-3-methylcyclohexanecarboxylic acid as prisms, mp 3 16-31 7" (sublimes). … , giving the p-form of 1-amino-3methylcyclohexanecarboxylic acid as prisms, m. p. 344-346" …
Number of citations: 10 pubs.rsc.org
J Klein, D Lichtenberg - The Journal of Organic Chemistry, 1970 - ACS Publications
… A solution of 1 g of cis-3-methylcyclohexanecarboxylic acid in 10 ml of dry ether was added dropwise to 0.5 g of LiAlH, in 20 ml of dry ether. The reaction mixture was refluxed for 1 hr; …
Number of citations: 36 pubs.acs.org
AP Krapcho, JF Weimaster - The Journal of Organic Chemistry, 1980 - ACS Publications
… The residue was distilled to >ield 3-methylcyclohexanecarboxylic acid: 19.6552 g (89.1%); … , 73873-48-0; trans3-methylcyclohexanecarboxylic acid,73873-49-1; p-toluic acid, 9994-5; cts-…
Number of citations: 46 pubs.acs.org

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